molecular formula C13H23NO2 B2605941 N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide CAS No. 2305560-80-7

N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide

Cat. No.: B2605941
CAS No.: 2305560-80-7
M. Wt: 225.332
InChI Key: CBGPZPUNEFXTRH-UHFFFAOYSA-N
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Description

N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a cycloheptyl ring, and a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide typically involves the reaction of 1-hydroxy-4,4-dimethylcycloheptanone with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group and amide moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide
  • This compound derivatives
  • This compound analogs

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-4-11(15)14-10-13(16)7-5-6-12(2,3)8-9-13/h4,16H,1,5-10H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGPZPUNEFXTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)(CNC(=O)C=C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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